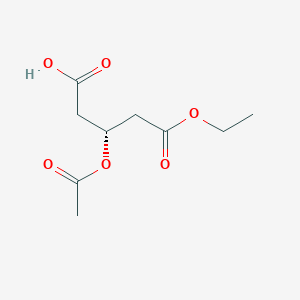

(R)-Monoethyl 3-acetoxyglutarate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

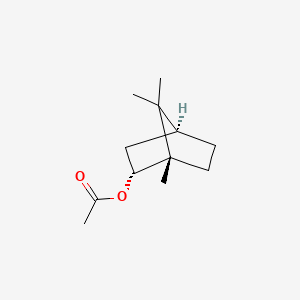

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the enzymatic desymmetrization of substrates to produce optically active esters and the utilization of microbial cells for the transformation of racemic intermediates into chiral products with high optical purity. For instance, a novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound structurally similar to (R)-Monoethyl 3-acetoxyglutarate, was developed using Rhodococcus erythropolis to transform racemic ethyl 4-cyano-3-hydroxybutyrate into the desired product with excellent enantioselectivity (Dong et al., 2010).

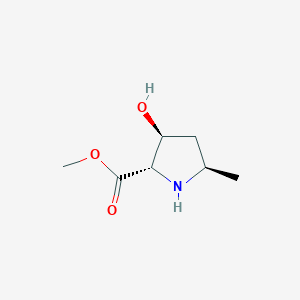

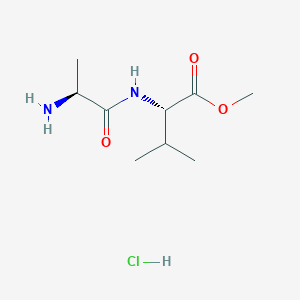

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Monoethyl 3-acetoxyglutarate is characterized by their stereochemistry, which plays a critical role in their synthesis and biological activity. Studies have shown that the stereochemistry of substrates can significantly influence the outcome of chemical reactions, as seen in the substrate stereochemistry of various enzymes involved in the biosynthesis of sterols and other compounds (Cornforth et al., 1974).

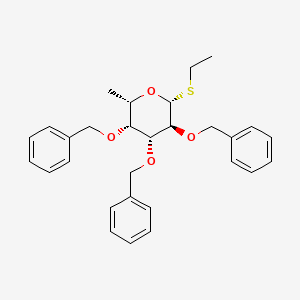

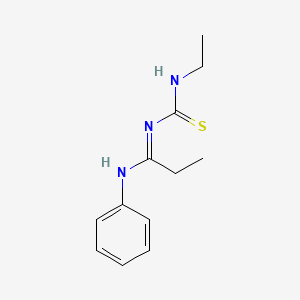

Chemical Reactions and Properties

Chemical reactions involving (R)-Monoethyl 3-acetoxyglutarate or related compounds include enantioselective hydrolysis, esterification, and the enzymatic desymmetrization of anhydrides to produce chiral glutaric acid monoesters. These reactions highlight the compound's versatility as a precursor for the synthesis of chiral intermediates and its potential in organic synthesis (Fryszkowska et al., 2005).

Physical Properties Analysis

The physical properties of (R)-Monoethyl 3-acetoxyglutarate, such as solubility, melting point, and optical rotation, are crucial for its application in synthesis and formulation. However, specific studies focusing on the physical properties of (R)-Monoethyl 3-acetoxyglutarate itself are scarce, and information may need to be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of (R)-Monoethyl 3-acetoxyglutarate, including its reactivity, stability under various conditions, and its behavior in chemical reactions, are essential for its effective use in chemical synthesis and biotechnological applications. Research on related compounds provides insights into how such properties can be optimized for specific applications (Wang et al., 2000).

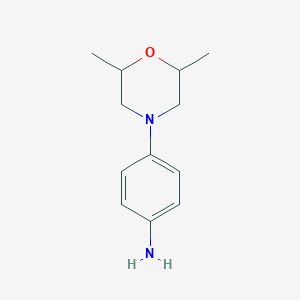

科学研究应用

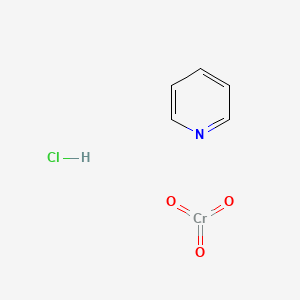

Chiral Precursor Synthesis

A novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound closely related to (R)-Monoethyl 3-acetoxyglutarate, by whole microorganism cells from racemic ethyl 4-cyano-3-hydroxybutyate was created, highlighting its role as a novel precursor for the synthesis of chiral side chains of statins, showcasing its importance in pharmaceutical synthesis (Dong et al., 2010).

Polymer and Biopolymer Research

Studies on polyhydroxyalkanoates (PHAs), a family of biodegradable polymers for which (R)-Monoethyl 3-acetoxyglutarate could serve as a monomeric precursor, emphasize the role of microbial synthesis in producing materials with a wide range of applications from environmental to medical fields. The research indicates the versatility of microbial processes in producing complex polymer structures potentially related to the biochemical pathways of (R)-Monoethyl 3-acetoxyglutarate (Guzik, 2021).

Environmental and Health Applications

The development of multifunctional catalysts for medical diagnostics and environmental pollutant degradation, such as Fe3O4 nanorods on polypyrrole/reduced graphene oxide, demonstrates the interdisciplinary applications of advanced materials. While not directly related to (R)-Monoethyl 3-acetoxyglutarate, this research shows the broader context of chemical synthesis and environmental science where such compounds could find relevance (Kumar et al., 2021).

安全和危害

The safety and hazards associated with “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions.

未来方向

The future directions for research on “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. However, similar compounds are often subjects of research in fields like organic chemistry and medicinal chemistry617.

属性

IUPAC Name |

(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDRHYRKEIVYIN-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Monoethyl 3-acetoxyglutarate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。